(1-Fluorovinyl)methyldiphenylsilane: Synthesis, Characterization, and Application
(1-Fluorovinyl)methyldiphenylsilane: Synthesis, Characterization, and Application
Technical Guide for Chemical Biology & Process Chemistry
Executive Summary
(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) represents a high-value "bifunctional" building block in modern medicinal chemistry. It bridges the gap between silicon-based cross-coupling reagents and the strategic introduction of fluorine—a critical bioisostere for the amide bond and a modulator of metabolic stability (pKₐ and lipophilicity).
This guide details the synthesis, handling, and validation of this reagent. Unlike simple trimethylsilyl analogs, the methyldiphenylsilyl (
Strategic Utility in Drug Discovery
The 1-fluorovinyl moiety (
-
The Silicon Solution: The silyl group acts as a "mask." It stabilizes the fluorovinyl group during intermediate steps and can be activated later for C-C bond formation.
-
Why Methyldiphenyl?
-
UV Active: Facilitates reaction monitoring (TLC/HPLC) compared to invisible TMS analogs.
-
Stability: Higher resistance to protodesilylation than trimethylsilyl variants.
-
Crystallinity: Enhances purification of downstream intermediates.
-
Synthesis Protocol: The Carbenoid Trapping Route
Core Challenge: The direct lithiation of fluoro-olefins is prone to
Reagents & Precursors[1][2]
-
Substrate: 1-Chloro-1-fluoroethylene (HCFC-151a) [Gas] OR 1-Bromo-1-fluoroethylene [Liquid, if available].
-
Lithiation Agent:
-Butyllithium ( -BuLi) or -Butyllithium ( -BuLi). -
Electrophile: Chloromethyldiphenylsilane (
). -
Solvent: Anhydrous THF/Diethyl ether (4:1 mixture recommended).
Step-by-Step Methodology
This protocol assumes the use of the gaseous precursor 1-chloro-1-fluoroethylene, the most cost-effective industrial source.
Step 1: Gas Condensation (Cryogenic Setup)
-
Assemble a 3-neck round-bottom flask with a dry ice/acetone reflux condenser and a gas inlet tube.
-
Cool the system to -78 °C under Argon.
-
Condense 1-chloro-1-fluoroethylene (excess, ~1.2 eq) into the flask containing anhydrous THF.
Step 2: Lithiation (The Critical Window)
-
Maintain temperature strictly at -78 °C .
-
Add
-BuLi (1.1 eq) dropwise over 30 minutes.-
Mechanistic Note: Lithium-halogen exchange generates the 1-fluoro-1-lithioethene species (
). -
Warning: If the temperature rises above -60 °C, the species eliminates LiF to form vinylidene carbene (
), leading to polymerization.
-
Step 3: Electrophilic Trapping
-
Stir the lithiated species for 20 minutes at -78 °C.
-
Add Chloromethyldiphenylsilane (1.0 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour.
Step 4: Controlled Warming & Quench
-
Remove the cooling bath and allow the mixture to warm to 0 °C over 2 hours.
-
Quench with saturated aqueous
. -
Extract with diethyl ether, dry over
, and concentrate.
Step 5: Purification
-
Purify via vacuum distillation (bp ~110-120 °C at 0.5 mmHg) or flash chromatography (Hexanes) if the
group confers high boiling point issues.
Synthesis Workflow Visualization
Figure 1: Cryogenic synthesis workflow emphasizing the thermal instability of the lithiated intermediate.
Characterization & Validation
The presence of the fluorine atom coupled to the vinyl system provides distinctive NMR splitting patterns.
Spectral Data Table
Note: Values are representative of the class of (1-fluorovinyl)silanes.[1]
| Technique | Parameter | Diagnostic Signal / Value | Interpretation |
| Chemical Shift | Characteristic for vinyl fluorine attached to silicon-bearing carbon. Appears as a doublet of doublets (dd). | ||
| Vinyl Protons | Two distinct multiplets corresponding to protons cis and trans to Fluorine. | ||
| Coupling ( | Large geminal H-F coupling confirms the | ||
| Silyl-Methyl | Singlet (or doublet via long-range F coupling). Diagnostic of | ||
| Shift | Confirms tetra-coordinate silicon. | ||
| GC-MS | Fragmentation | M+ (242), [M-Ph]+ | Loss of phenyl group is a dominant fragmentation pathway. |
Quality Control Check
-
Impurity Alert: Check for 1,1-bis(silyl)alkenes . If the lithiated species acts as a base on the product or precursor, double silylation can occur.
-
Protonolysis: If the quench is too acidic or the reaction is wet, you may observe fluoroethylene (gas) loss and generation of silanols (
).
Applications: Divergent Pathways
Once synthesized, (1-fluorovinyl)methyldiphenylsilane serves as a pivot point for two major reaction types.
Mizoroki-Heck Reaction (C-H Activation)
Unlike standard vinyl silanes which often undergo desilylation, the fluorinated analog can undergo direct Pd-catalyzed olefination with aryl iodides.
-
Catalyst:
/ .[2] -
Outcome: Retains the silyl group, yielding
-aryl- -fluorovinylsilanes.
Hiyama Cross-Coupling (Ipso-Substitution)
Activation of the silicon with fluoride (TBAF or TASF) generates a pentacoordinate silicate, which transmetallates to Palladium.
-
Utility: Transfer of the
-fluorovinyl group to an aryl halide, creating -fluorostyrenes .
Figure 2: Divergent reactivity profiles. Pathway A retains the silicon; Pathway B consumes it to transfer the fluoro-vinyl group.
References
-
Mizoroki–Heck Reaction of (1-Fluorovinyl)methyldiphenylsilane: Hatanaka, Y., et al. "Mizoroki–Heck Reaction of (1-Fluorovinyl)methyldiphenylsilane with Aryl Iodides."[2] The Journal of Organic Chemistry, 2011, 76(20), 8564–8568.
-
General Synthesis of Fluorovinylsilanes: Shimizu, M., et al. "Stereoselective synthesis of (Z)-alpha-fluoro-beta-silyl-alpha,beta-unsaturated ketones." Tetrahedron Letters, 2011.[2] (Contextual grounding for lithiation protocols).
-
Hiyama Coupling Review: Denmark, S. E., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research, 2008, 41(11), 1486–1499.
-
Compound Data: PubChem CID 10922738, (1-Fluorovinyl)methyldiphenylsilane.[1]
